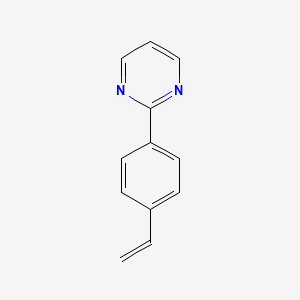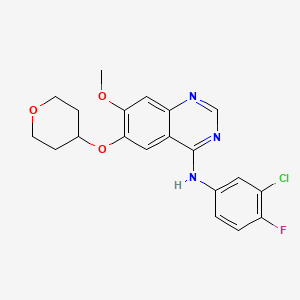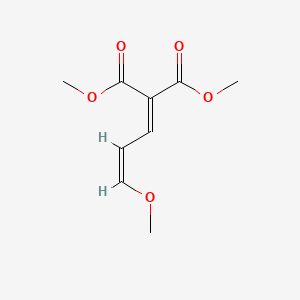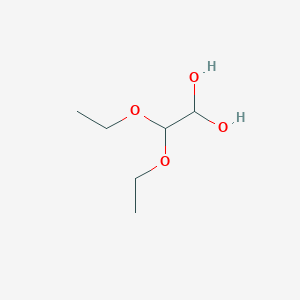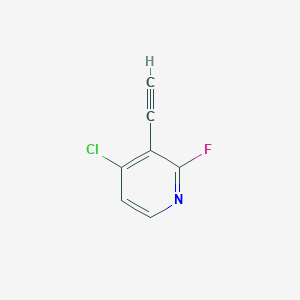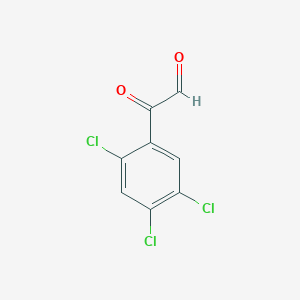
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde is an organic compound characterized by the presence of a trichlorophenyl group attached to an oxoacetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde typically involves the chlorination of 2-oxo-2-phenylacetaldehyde. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually require a controlled temperature to prevent over-chlorination and to ensure the selective formation of the 2,4,5-trichlorophenyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid.
Reduction: 2-Hydroxy-2-(2,4,5-trichlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetaldehyde: Similar structure but with fluorine atoms instead of chlorine.
2-Oxo-2-(2,4-dichlorophenyl)acetaldehyde: Lacks one chlorine atom compared to the trichlorophenyl derivative.
2-Oxo-2-(2,4,6-trichlorophenyl)acetaldehyde: Chlorine atoms are positioned differently on the phenyl ring.
Uniqueness
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. This compound’s distinct chemical properties make it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H3Cl3O2 |
|---|---|
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
2-oxo-2-(2,4,5-trichlorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H3Cl3O2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-3H |
Clé InChI |
QBEUEPRPJDJFHP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


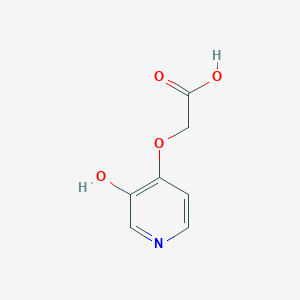
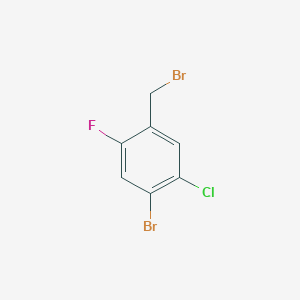
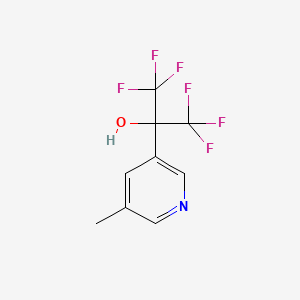
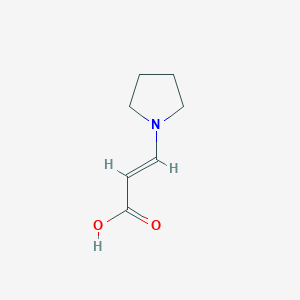
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)
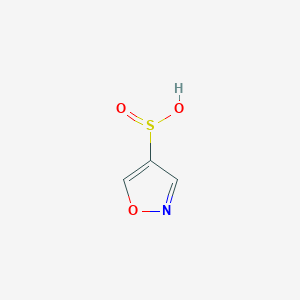
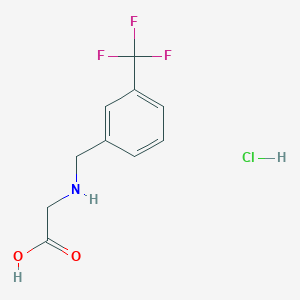
![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)
